Potent Human P2X7 Receptor Antagonism: 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic Acid Demonstrates ~7-8-Fold Greater Potency than Prototype Antagonist A-438079 in Human Cell-Based Assays
5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid (CHEMBL380239) exhibits potent antagonist activity at the human P2X7 receptor with reported IC50 values of 15.8 nM in 1321N1 cells and 17.8 nM in HEK293 cells, as measured by calcium flux FLIPR assays [1]. In direct comparison, the well-characterized P2X7 antagonist A-438079 (CAS 899507-36-9) shows an IC50 of 123 nM in the identical HEK293 cell assay format [2]. This represents an approximately 7-8-fold improvement in potency for the 5-chloro-2-fluorobenzyl derivative over the reference antagonist A-438079 [3]. Furthermore, the compound retains activity at the rat P2X7 receptor with an IC50 of 63.1 nM, demonstrating cross-species utility, whereas A-438079's rat potency (IC50 309 nM) is substantially weaker [4].
| Evidence Dimension | P2X7 receptor antagonism potency (human) |
|---|---|
| Target Compound Data | IC50 = 15.8 nM (1321N1 cells); IC50 = 17.8 nM (HEK293 cells) |
| Comparator Or Baseline | A-438079: IC50 = 123 nM (HEK293 cells) |
| Quantified Difference | ~7-8-fold more potent than A-438079 |
| Conditions | Human recombinant P2X7 receptor expressed in 1321N1 or HEK293 cells; calcium flux measured by FLIPR assay following BzATP stimulation |
Why This Matters
For medicinal chemists optimizing P2X7 antagonists for pain and inflammation, this 7-8-fold potency advantage provides a significantly better starting point for lead optimization and reduces the risk of attrition due to insufficient target engagement.
- [1] BindingDB. BDBM50410957 (CHEMBL380239): IC50 15.8 nM (1321N1 cells), 17.8 nM (HEK293 cells) at human P2X7. Accessed April 2026. View Source
- [2] BindingDB. BDBM50410955 (A-438079): IC50 123 nM at human P2X7 in HEK293 cells. Accessed April 2026. View Source
- [3] Calculated fold difference: 123 nM / 15.8 nM ≈ 7.8; 123 nM / 17.8 nM ≈ 6.9. View Source
- [4] BindingDB. Rat P2X7 receptor data: Target compound IC50 63.1 nM vs. A-438079 IC50 309 nM. Accessed April 2026. View Source
